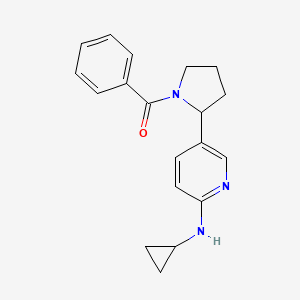

(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC15868994

Molecular Formula: C19H21N3O

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21N3O |

|---|---|

| Molecular Weight | 307.4 g/mol |

| IUPAC Name | [2-[6-(cyclopropylamino)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone |

| Standard InChI | InChI=1S/C19H21N3O/c23-19(14-5-2-1-3-6-14)22-12-4-7-17(22)15-8-11-18(20-13-15)21-16-9-10-16/h1-3,5-6,8,11,13,16-17H,4,7,9-10,12H2,(H,20,21) |

| Standard InChI Key | AFPINRBAQLRAMF-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CN=C(C=C3)NC4CC4 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound is systematically named (2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone, reflecting its three primary components:

-

A pyridine ring substituted at the 3-position with a pyrrolidine group.

-

A cyclopropylamino group (-NH-C3H5) attached to the pyridine’s 6-position.

-

A phenyl ketone (benzophenone) linked to the pyrrolidine nitrogen .

Its CAS registry numbers include 920284-17-9 and 1352526-04-5, with synonyms such as [2-(6-Cyclopropylamino-pyridin-3-yl)-pyrrolidin-1-yl]-phenyl-methanone .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 307.4 g/mol | |

| CAS numbers | 920284-17-9, 1352526-04-5 | |

| Class | Specialty organic compound |

Synthesis and Reactivity

Reactivity Profile

The compound’s reactivity is dominated by:

-

Pyridine Nitrogen: Participates in acid-base reactions and coordination chemistry.

-

Pyrrolidine Ring: Susceptible to ring-opening under strong acidic or oxidative conditions.

-

Cyclopropylamino Group: Strain-driven reactivity, potentially undergoing ring-expansion or [2+2] cycloadditions.

Physicochemical and Spectroscopic Characteristics

Spectral Signatures

While experimental spectral data are unavailable, theoretical predictions based on analogous structures suggest:

-

IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=O ketone), ~1600 cm⁻¹ (pyridine C=N), and ~3300 cm⁻¹ (N-H cyclopropylamino).

-

NMR Spectroscopy:

-

: δ 1.0–1.2 (cyclopropane protons), δ 7.3–8.5 (pyridine and phenyl aromatics).

-

: δ 190–200 (ketone carbonyl), δ 145–160 (pyridine carbons).

-

Solubility and Stability

The compound is likely lipophilic (logP ~3.5) due to its aromatic and heterocyclic components, with limited aqueous solubility. Stability under ambient conditions depends on protection from light and moisture, given the hydrolytic sensitivity of the cyclopropylamino group.

| Compound Class | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Pyrrolo-pyrimidines | VEGFR-2 | 10–100 | |

| Cyclopropylamines | Monoamine oxidases | 50–200 |

Anticipated ADMET Properties

-

Absorption: Moderate oral bioavailability due to moderate logP.

-

Metabolism: Hepatic CYP3A4-mediated oxidation of cyclopropane and pyrrolidine rings.

-

Toxicity: Potential hepatotoxicity from reactive metabolite formation.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s complexity makes it a candidate for:

-

Lead Optimization: Scaffold for CNS-active agents or kinase inhibitors.

-

Prodrug Synthesis: Functionalization of the ketone or amine groups for targeted delivery.

Material Science

Its rigid, conjugated structure could serve as:

-

Ligands in Catalysis: Chiral induction in asymmetric synthesis.

-

Organic Semiconductors: π-Stacking capability for electronic materials .

Comparison with Related Compounds

Pyrrolidine-Containing Drugs

-

Sunitinib: Shares a pyrrolidine core but incorporates indole rings for kinase inhibition.

-

Rolipram: Pyrrolidine ketone with PDE4 inhibitory activity, highlighting the scaffold’s versatility .

Cyclopropylamine Derivatives

-

Tranylcypromine: Antidepressant with cyclopropylamine group, underscoring CNS penetration potential.

-

Ciprofloxacin: Fluoroquinolone antibiotic demonstrating cyclopropane’s metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume